molecular formula C21H25ClO6 B600844 Dapagliflozin Impurity 9 CAS No. 1469910-70-0

Dapagliflozin Impurity 9

Cat. No.: B600844
CAS No.: 1469910-70-0
M. Wt: 408.9 g/mol
InChI Key: RRYZEJFQBYDTNH-SSSFQFABSA-N
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Description

Dapagliflozin Impurity 9 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the pharmaceutical product.

Scientific Research Applications

Mechanism of Action

Target of Action

Dapagliflozin, the parent compound of Dapagliflozin Impurity 9, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is a transmembrane protein almost exclusively expressed on proximal renal tubule . It is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .

Mode of Action

Dapagliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Dapagliflozin also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This influences several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

Dapagliflozin influences glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts various proteins and metabolites, leading to changes in the circulating proteome and metabolome .

Pharmacokinetics

The parent compound dapagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations usually reached within 2 hours . It undergoes extensive metabolism and transforms to metabolites in humans .

Result of Action

Dapagliflozin’s action results in significant molecular and cellular effects. It decreases HbA1c, BMI, and HOMA-IR in T2D patients . It also significantly increases sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, and metalloprotease-like decysin-1 and apolipoprotein A-IV levels, and decreases complement C3, fibronectin, afamin, attractin, xanthine, and uric acid levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dapagliflozin. For instance, the presence of certain impurities in Dapagliflozin could potentially affect the effectiveness of the final product . Moreover, the environmental risk of Dapagliflozin is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 .

Safety and Hazards

Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity and skin corrosion/irritation .

Future Directions

The development of new, sensitive, specific, and accurate methods for the separation and determination of dapagliflozin and its impurities is an ongoing area of research . The stability study of the molecule gives information about storage conditions and shelf life period .

Biochemical Analysis

Biochemical Properties

Dapagliflozin Impurity 9 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the activity of sodium-glucose co-transporter 2 (SGLT2), which is a transmembrane protein predominantly expressed in the proximal renal tubule . The interaction between this compound and SGLT2 can affect glucose reabsorption in the kidneys, thereby impacting glucose homeostasis. Additionally, this compound may interact with other proteins such as sex hormone-binding globulin, transferrin receptor protein 1, and apolipoprotein A-IV .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cultured human blood cells, this compound has been found to increase the total antioxidant capacity while not significantly altering total oxidative stress levels . This suggests that this compound may have a protective effect against oxidative damage in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidneys . This inhibition leads to increased urinary glucose excretion, which helps in lowering blood glucose levels. Additionally, this compound may influence the expression of genes involved in glucose metabolism and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but it can degrade under acidic, alkaline, oxidative, photolytic, and dry-heat conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic cardiomyopathy rat models, administration of this compound at varying doses has shown a dose-dependent improvement in myocardial injury and oxidative stress levels . At higher doses, this compound may exhibit toxic or adverse effects, such as renal impairment and hepatic impairment . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glucose metabolism, such as glycolysis and gluconeogenesis . The compound has been shown to influence the levels of various metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, and apolipoprotein A-IV . These interactions can affect metabolic flux and the overall metabolic state of the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been observed to interact with sodium-glucose co-transporter 2, which facilitates its transport across cell membranes . The distribution of this compound within tissues can influence its localization and accumulation, thereby affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential effects on cellular processes.

Chemical Reactions Analysis

Dapagliflozin Impurity 9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Dapagliflozin Impurity 9 can be compared with other impurities formed during the synthesis of dapagliflozin, such as:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 5-Bromo-2-chlorobenzoic acid
  • Dapagliflozin Tetraacetate
  • Dapagliflozin Hydroxy

These

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dapagliflozin Impurity 9 involves the conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one to 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol, followed by further reactions to yield the final product.", "Starting Materials": ["2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water"], "Reaction": [ "Step 1: Conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-one to 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol using sodium hydroxide and hydrogen peroxide in water.", "Step 2: Conversion of 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]pyridazin-4-ol to its acetic acid salt using acetic acid.", "Step 3: Conversion of the acetic acid salt to Dapagliflozin Impurity 9 using a suitable reagent." ] }

CAS No.

1469910-70-0

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1

InChI Key

RRYZEJFQBYDTNH-SSSFQFABSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol;  Dapagliflozin 1,4- Anhydro form;  Dapagliflozin furanose isomer

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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